2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
This compound belongs to a class of pyrimidine-based acetamides characterized by a trifluoromethyl-substituted pyrimidine core linked to a piperidin-4-yl group and a 4-fluorophenylacetamide moiety.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O/c19-13-3-1-12(2-4-13)9-17(27)25-14-5-7-26(8-6-14)16-10-15(18(20,21)22)23-11-24-16/h1-4,10-11,14H,5-9H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYLJIKRISTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group and a trifluoromethyl-substituted pyrimidine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C16H15F4N3O
- Molecular Weight : 345.31 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)N(C1CCN(CC1)C2=C(N=C(N2)C(F)(F)F)C=C2F)C2=CC=C(C=C2)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as an antimicrobial agent.
- CNS Activity : Given its piperidine structure, it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate that the compound has moderate oral bioavailability, with significant first-pass metabolism affecting its plasma concentration levels.
| Parameter | Value |
|---|---|
| C_max (ng/mL) | 830 (IP administration) |
| T_max (h) | 0.25 |
| AUC (ng/mL*h) | 66,000 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Efficacy in Animal Models : In studies using NMRI mice, the compound demonstrated significant tumor growth inhibition at specific dosages.
- Safety Profile : Toxicological assessments revealed manageable side effects, primarily gastrointestinal disturbances at higher doses.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds within the pyrimidine class. The presence of the trifluoromethyl group has been linked to enhanced biological activity compared to non-fluorinated analogs.
Table of Related Compounds and Their Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Observations:
- Substituent Position and Electronic Effects : The 4-fluorophenyl group in the target compound likely enhances lipophilicity and π-π stacking compared to bromophenyl (higher steric bulk) or chlorophenyl analogs .
- Core Modifications: Replacement of the pyrimidine ring with pyrimidinone (as in ) eliminates the acetamide-piperidine pharmacophore, drastically altering target selectivity.
- Linker Flexibility : Sulfanyl or oxy linkers (e.g., ) may influence conformational flexibility and binding kinetics compared to direct acetamide linkages.
Research Findings and Implications
- Crystallographic Data: Analogous pyrimidine derivatives, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, show intramolecular hydrogen bonding that stabilizes bioactive conformations . Similar interactions may govern the target compound’s binding mode.
- Therapeutic Potential: While direct data are lacking, structurally related compounds (e.g., AMG628) are investigated for ion channel modulation, suggesting possible applications in pain management or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
